N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pent-4-enamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-3-4-15(18)16-10-13(17)11-5-6-14-12(9-11)7-8-19-14/h2,5-6,9,13,17H,1,3-4,7-8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMFBVGLNHJQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CC2=C(C=C1)OCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Molecular Weight : The propanamide analog’s higher molecular weight (389.47 vs. ~273.3) is attributed to the methanesulfonylphenyl group, which may reduce membrane permeability compared to the simpler pent-4-enamide chain .
- Rotatable Bonds : Both compounds fall below the critical threshold of 10 rotatable bonds, aligning with Veber’s criteria for favorable oral bioavailability .
Pharmacokinetic Predictions
Using Veber’s rules for oral bioavailability (rotatable bonds ≤10, PSA ≤140 Ų) :
- Pent-4-enamide analog : Estimated PSA (~70 Ų) and rotatable bonds (~6) suggest high likelihood of good bioavailability.
- Propanamide analog : Higher PSA (~110 Ų) but still within the acceptable range, supporting moderate-to-good bioavailability.
The pent-4-enamide chain’s unsaturation may confer metabolic advantages, such as reduced susceptibility to oxidative degradation compared to the sulfonyl-containing analog.
Research Findings and Implications
Bioavailability Optimization : The pent-4-enamide derivative’s lower PSA and molecular weight may favor intestinal absorption over the sulfonyl-containing analog, aligning with ’s emphasis on PSA and rotatable bonds .
Metabolic Stability : The unsaturated pent-4-enamide chain could reduce first-pass metabolism compared to the electron-deficient sulfonyl group, which may undergo phase II conjugation .
Target Selectivity : The benzofuran core in both compounds likely interacts with hydrophobic binding pockets, but the propanamide analog’s sulfonyl group may introduce hydrogen-bonding interactions with polar residues.
Q & A
Q. How can multi-target interactions (e.g., polypharmacology) be systematically explored?
- Methodology :
- High-throughput screening (HTS) : Screen against a panel of 100+ targets (e.g., kinases, GPCRs) using fluorescence polarization assays .
- Network pharmacology : Construct interaction networks (Cytoscape) to identify synergistic or off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
